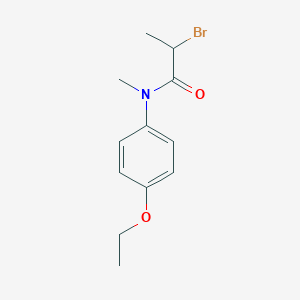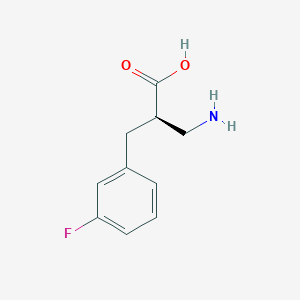
(R)-3-Amino-2-(3-fluorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(3-fluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorobenzyl group attached to the alpha carbon of the amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and a suitable amino acid derivative.
Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with the amino acid derivative to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-100°C) in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(3-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
®-3-Amino-2-(3-fluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom at the para position.
®-3-Amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
®-3-Amino-2-(3-fluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
USFZHZWKZDLANT-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C[C@H](CN)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


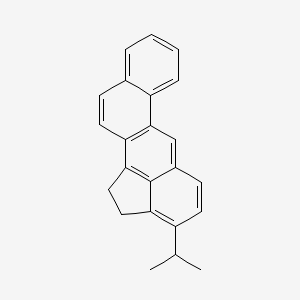

![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
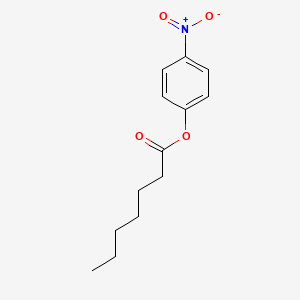
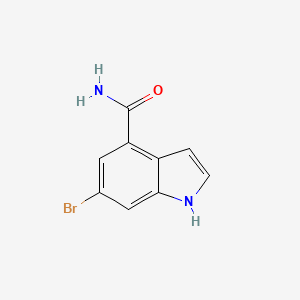
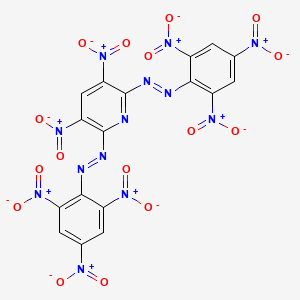
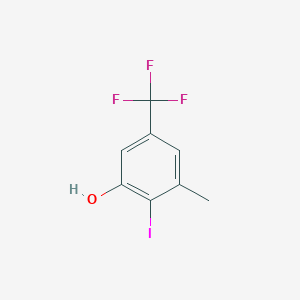


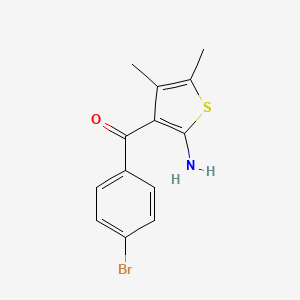


![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)
